molecular formula C21H29NO7S B8183580 N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide

N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide

Cat. No.: B8183580
M. Wt: 439.5 g/mol
InChI Key: RMTWPNUMOLNKQR-UHFFFAOYSA-N
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Description

N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a sulfonamide group attached to a hydroxypropane backbone, with two 2,4-dimethoxybenzyl groups attached to the nitrogen atoms. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 1,1’-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol to form an aryl 2-methyl-1H-imidazole-1-sulfonate. This intermediate is then N-methylated using trimethyloxonium tetrafluoroborate, followed by displacement with bis-2,4-dimethoxybenzylamine. The final step involves deprotection with trifluoroacetic acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of solvent-free microwave-assisted synthesis, which can enhance reaction rates and yields while reducing the need for solvents and other reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropane group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups on the benzyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropane group can yield ketones, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropane group may also play a role in binding to biological molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N,N-bis[(2,4-dimethoxyphenyl)methyl]-3-hydroxypropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO7S/c1-26-18-8-6-16(20(12-18)28-3)14-22(30(24,25)11-5-10-23)15-17-7-9-19(27-2)13-21(17)29-4/h6-9,12-13,23H,5,10-11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTWPNUMOLNKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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